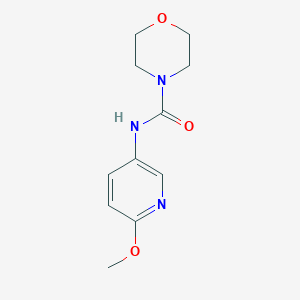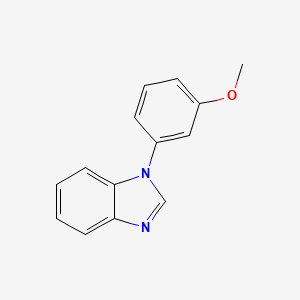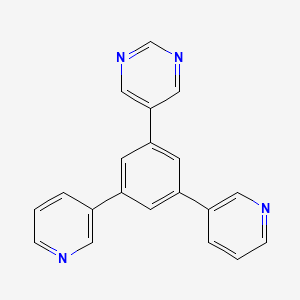![molecular formula C25H20N2 B12515643 N,N-diphenyl-4-[2-(pyridin-4-yl)ethenyl]aniline](/img/structure/B12515643.png)
N,N-diphenyl-4-[2-(pyridin-4-yl)ethenyl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-diphenyl-4-[2-(pyridin-4-yl)ethenyl]aniline is a chemical compound with the molecular formula C25H20N2 and a molecular weight of 348.44 g/mol . It is also known by its systematic name, Benzenamine, N,N-diphenyl-4-[2-(4-pyridinyl)ethenyl]-. This compound is characterized by the presence of a pyridine ring attached to a diphenylamine moiety through an ethenyl linkage .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diphenyl-4-[2-(pyridin-4-yl)ethenyl]aniline typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the starting materials, which include diphenylamine and 4-bromopyridine.
Suzuki Coupling Reaction: The key step in the synthesis is the Suzuki coupling reaction, where diphenylamine is coupled with 4-bromopyridine in the presence of a palladium catalyst and a base such as potassium carbonate.
Purification: The crude product is purified using column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize production costs. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
N,N-diphenyl-4-[2-(pyridin-4-yl)ethenyl]aniline undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Electrophiles such as halogens, nitro groups, and alkyl groups.
Major Products
Oxidation: N-oxides of this compound.
Reduction: Reduced amine derivatives.
Substitution: Functionalized derivatives with various substituents on the phenyl rings.
Aplicaciones Científicas De Investigación
N,N-diphenyl-4-[2-(pyridin-4-yl)ethenyl]aniline has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of N,N-diphenyl-4-[2-(pyridin-4-yl)ethenyl]aniline involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- N,N-diphenyl-4-(pyridin-2-yl)aniline
- N,N-diphenyl-4-(pyridin-3-yl)aniline
- N,N-diphenyl-4-(pyridin-4-yl)aniline
Uniqueness
N,N-diphenyl-4-[2-(pyridin-4-yl)ethenyl]aniline is unique due to its specific structural features, such as the ethenyl linkage between the diphenylamine and pyridine moieties. This structural arrangement imparts distinct chemical and physical properties, making it suitable for various applications in research and industry .
Propiedades
Fórmula molecular |
C25H20N2 |
|---|---|
Peso molecular |
348.4 g/mol |
Nombre IUPAC |
N,N-diphenyl-4-(2-pyridin-4-ylethenyl)aniline |
InChI |
InChI=1S/C25H20N2/c1-3-7-23(8-4-1)27(24-9-5-2-6-10-24)25-15-13-21(14-16-25)11-12-22-17-19-26-20-18-22/h1-20H |
Clave InChI |
HONAZNWULFWRDX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C=CC4=CC=NC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,7-Dihydroxybenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B12515564.png)
![2-[3-(Dimethylamino)propoxy]-3-methyl-4-propoxybenzaldehyde](/img/structure/B12515566.png)






![1H-Pyrrolo[1,2-c]imidazol-1-one, 2,3-dihydro-2-(1-methylethyl)-3-thioxo-](/img/structure/B12515600.png)

diphenylsilane](/img/structure/B12515617.png)

![(5R)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-3-hydroxyoxolane-2,4-dione](/img/structure/B12515628.png)
